molecular formula C20H28BrN3O3S B2802278 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide CAS No. 422288-15-1

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide

Cat. No. B2802278
CAS RN: 422288-15-1
M. Wt: 470.43
InChI Key: YHERJWDVZLVWTO-UHFFFAOYSA-N
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Description

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide is a useful research compound. Its molecular formula is C20H28BrN3O3S and its molecular weight is 470.43. The purity is usually 95%.
BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The synthesis of complex quinazolinone derivatives, including compounds structurally related to 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide, has been extensively studied. For instance, the intramolecular electrophilic cyclization technique has been utilized for the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, showcasing the potential for generating structurally diverse quinazolinone derivatives with potential biological applications (N. Kut, M. Onysko, V. Lendel, 2020).

Antibacterial and Antifungal Activities

The antimicrobial properties of quinazolinone derivatives have been a significant area of research. Novel derivatives of quinazolinone, including thiazolidinyl sulfonamides, have demonstrated substantial antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents. These findings suggest the broader applicability of quinazolinone derivatives, including compounds like 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide, in combating microbial infections (N. Patel, V. Patel, 2010).

Antiviral Activities

The search for novel antiviral agents has led to the investigation of quinazolinone derivatives. Specifically, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized through microwave-assisted techniques have been evaluated for their antiviral activities against a range of respiratory and biodefense viruses. These studies indicate the potential use of quinazolinone derivatives in antiviral therapy, suggesting that compounds such as 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide could be explored further for their antiviral properties (P. Selvam, Paulchamy Vijayalakshimi, D. Smee, B. Gowen, J. Julander, C. Day, D. Barnard, 2007).

Dyeing Properties

Quinazolinone derivatives have also been studied for their applications beyond medicinal chemistry, including their use in dyeing. Reactive dyes containing quinazolin-4(3H)-one moieties have been synthesized and applied to various fibers, demonstrating their potential in textile applications. This indicates the versatility of quinazolinone derivatives, including 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide, in industrial applications (Sejalkumari M. Patel, Paresh S. Patel, Keshav C. Patel, 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-(3-propan-2-yloxypropyl)hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "sulfur", "bromine", "3-bromopropionic acid", "hexanoyl chloride", "triethylamine", "propylene oxide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in concentrated sulfuric acid and heat to 180°C for 2 hours to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of N-(3-propan-2-yloxypropyl)hexanamide", "a. React 3-bromopropionic acid with hexanoyl chloride in the presence of triethylamine to obtain 3-(hexanoyloxy)propionic acid.", "b. React 3-(hexanoyloxy)propionic acid with propylene oxide in the presence of sodium hydroxide to obtain N-(3-propan-2-yloxypropyl)hexanamide.", "Step 3: Synthesis of '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide'", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in hydrochloric acid and add diethyl ether to obtain a solid.", "b. React the solid with N-(3-propan-2-yloxypropyl)hexanamide in ethanol to obtain the final product." ] }

CAS RN

422288-15-1

Product Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide

Molecular Formula

C20H28BrN3O3S

Molecular Weight

470.43

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide

InChI

InChI=1S/C20H28BrN3O3S/c1-14(2)27-12-6-10-22-18(25)7-4-3-5-11-24-19(26)16-13-15(21)8-9-17(16)23-20(24)28/h8-9,13-14H,3-7,10-12H2,1-2H3,(H,22,25)(H,23,28)

InChI Key

YHERJWDVZLVWTO-UHFFFAOYSA-N

SMILES

CC(C)OCCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S

solubility

not available

Origin of Product

United States

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